An In-Depth Technical Guide to DS-1001b: A Potent and Brain-Permeable Mutant IDH1 Inhibitor
An In-Depth Technical Guide to DS-1001b: A Potent and Brain-Permeable Mutant IDH1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-1001b, also known as Safusidenib or Safusidenib Erbumine, is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma, chondrosarcoma, and acute myeloid leukemia. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation. DS-1001b selectively targets the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical data, and clinical findings for DS-1001b, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
DS-1001b is a salt of the active molecule, referred to as DS-1001a. The chemical identity of DS-1001b is well-characterized.
| Property | Value |
| IUPAC Name | (2E)-3-[1-[[5-(1-fluoro-1-methylethyl)-3-(2,4,6-trichlorophenyl)-4-isoxazolyl]carbonyl]-3-methyl-1H-indol-4-yl]-2-propenoic acid, compd. with 2-methyl-2-propanamine (1:1) |
| Synonyms | Safusidenib, Safusidenib Erbumine |
| CAS Number | 1898207-64-1 |
| Molecular Formula | C29H29Cl3FN3O4 |
| Molecular Weight | 608.92 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at 0°C for short term, -20°C for long term |
Chemical Structure of DS-1001b

Mechanism of Action
Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation that promotes tumorigenesis.[1]
DS-1001b is a selective inhibitor of the mutant IDH1 enzyme. It binds to an allosteric pocket on the surface of the IDH1 dimer, stabilizing the enzyme in an inactive "open" conformation.[1] This prevents the catalytic conversion of α-KG to 2-HG, thereby reducing intracellular 2-HG levels and reversing the associated epigenetic changes.[2]
Preclinical Data
In Vitro Efficacy
DS-1001b has demonstrated potent and selective inhibition of mutant IDH1 enzymes and proliferation of cancer cells harboring IDH1 mutations.
Table 1: In Vitro Inhibitory Activity of DS-1001b
| Target Enzyme | IC50 (nM) |
| IDH1 R132H | 15 |
| IDH1 R132C | 130 |
| Wild-type IDH1 | >10,000 |
| Wild-type IDH2 | >10,000 |
| IDH2 R140Q | >10,000 |
| IDH2 R172K | >10,000 |
Table 2: In Vitro Anti-proliferative Activity of DS-1001b
| Cell Line | Cancer Type | IDH1 Mutation | GI50 (nM) |
| JJ012 | Chondrosarcoma | R132C | 81 (14 days) |
| L835 | Chondrosarcoma | R132C | 77 (6 weeks) |
| OUMS27 | Chondrosarcoma | Wild-type | >10,000 (10 days) |
| NDCS-1 | Chondrosarcoma | Wild-type | >10,000 (10 days) |
In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
The anti-tumor activity of DS-1001b was evaluated in a glioblastoma patient-derived xenograft (PDX) model using A1074 cells, which harbor the IDH1 R132H mutation. Continuous administration of DS-1001b resulted in a significant reduction in tumor growth and decreased levels of the oncometabolite 2-HG in both the tumor and plasma.[3]
Clinical Data
A first-in-human, multicenter, open-label, dose-escalation Phase I study (NCT03030066) was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of DS-1001b in patients with recurrent or progressive IDH1-mutant gliomas.[4][5]
Pharmacokinetics
DS-1001b demonstrated favorable pharmacokinetic properties with dose-dependent increases in peak plasma concentration (Cmax) and area under the curve (AUC).[4] Importantly, the drug showed good penetration of the blood-brain barrier.[6]
Table 3: Pharmacokinetic Parameters of DS-1001b in Patients with IDH1-Mutant Glioma (NCT03030066)
| Dose (mg, twice daily) | Cmax (ng/mL) | AUC (ng*h/mL) | Brain/Plasma Ratio of Free Drug |
| 125 - 1400 | Dose-dependent increase | Dose-dependent increase | 0.19 - 0.77 |
Clinical Efficacy and Safety
DS-1001b was well-tolerated up to 1400 mg twice daily, and the maximum tolerated dose (MTD) was not reached.[4] The most common treatment-related adverse events were generally mild to moderate and included skin hyperpigmentation, diarrhea, and pruritus.[7] Treatment with DS-1001b resulted in clinical responses in patients with both enhancing and non-enhancing gliomas.[1][7]
Table 4: Clinical Response to DS-1001b in Patients with IDH1-Mutant Glioma (NCT03030066)
| Tumor Type | Number of Evaluable Patients | Complete Response | Partial Response | Minor Response | Stable Disease |
| Enhancing Gliomas | 35 | 1 | 5 | - | 11 |
| Non-enhancing Gliomas | 12 | - | - | 4 | 8 |
Experimental Protocols
In Vitro IDH1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of DS-1001b against mutant and wild-type IDH1 enzymes.
Materials:
-
Recombinant human IDH1 enzymes (wild-type and mutants)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)
-
DS-1001b (serial dilutions)
-
96-well assay plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of DS-1001b in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the IDH1 enzyme, NADPH, and the diluted DS-1001b or vehicle control (DMSO).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding α-KG.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of reaction for each concentration of DS-1001b.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of DS-1001b on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., JJ012, L835)
-
Complete cell culture medium
-
DS-1001b (serial dilutions)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of DS-1001b or vehicle control.
-
Incubate the plates for the desired duration (e.g., 14 days for JJ012 cells).
-
At the end of the incubation period, equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 value.
Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of DS-1001b.
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)
-
Glioblastoma patient-derived tumor tissue (e.g., A1074 with IDH1 R132H mutation)
-
Matrigel (or other appropriate extracellular matrix)
-
DS-1001b formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Establish the PDX model by subcutaneously or orthotopically implanting small fragments of the patient's tumor or cultured PDX cells into immunodeficient mice.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer DS-1001b or vehicle control orally at the predetermined dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and collect tumor and plasma samples for pharmacodynamic analysis (e.g., 2-HG levels).
Conclusion
DS-1001b is a promising, brain-penetrant inhibitor of mutant IDH1 with demonstrated preclinical and clinical activity in IDH1-mutant cancers, particularly glioma. Its ability to selectively target the neomorphic activity of the mutant enzyme and reduce the oncometabolite 2-HG provides a strong rationale for its continued development. The data presented in this technical guide underscore the potential of DS-1001b as a valuable therapeutic agent for patients with IDH1-mutated malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ch.promega.com [ch.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
